(2R)-1-amino-2-phenylpropan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(2R)-1-amino-2-phenylpropan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3/t9-/m0/s1 |
InChI Key |
BDNDQOCRJGGSJO-VIFPVBQESA-N |
Isomeric SMILES |
C[C@](CN)(C1=CC=CC=C1)O |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Chemical Transformations and Derivatizations of 2r 1 Amino 2 Phenylpropan 2 Ol
Strategic Functional Group Interconversions
The presence of both an amino and a hydroxyl group in (2R)-1-amino-2-phenylpropan-2-ol allows for selective modifications to alter its chemical properties and reactivity. Strategic interconversion of these functional groups is a key step in leveraging this molecule as a synthetic precursor.
The tertiary hydroxyl group is a poor leaving group, but it can be converted into a better leaving group to facilitate nucleophilic substitution reactions. One common strategy is its conversion to a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. This activated alcohol can then be displaced by various nucleophiles. For instance, reaction with a halide source can convert the hydroxyl group into a halogen, transforming the amino alcohol into a haloamine.
Another important transformation is the substitution of the hydroxyl group to introduce other nitrogen-containing functionalities. While direct displacement is challenging, activation followed by reaction with an azide source (e.g., sodium azide) would yield an amino azide. Subsequent reduction of the azide group, typically through catalytic hydrogenation, would result in a chiral 1,2-diamine. This two-step process represents a powerful method for synthesizing enantiopure diamines from chiral amino alcohols.
The primary amino group can also undergo various interconversions. For example, it can be converted into a secondary or tertiary amine through N-alkylation reactions. Furthermore, diazotization followed by substitution can, in principle, replace the amino group with other functionalities, although this can be complicated by rearrangements and side reactions, especially given the adjacent tertiary alcohol.
Table 1: Plausible Functional Group Interconversions of this compound This table presents theoretical transformations based on standard organic chemistry principles.
| Starting Functional Group | Reagents | Product Functional Group | Reaction Type |
|---|
Synthesis of Diverse Chiral Heterocyclic Fragments
The 1,2-amino alcohol motif is an excellent precursor for the synthesis of various five- and six-membered heterocyclic rings. The stereochemistry of the starting material, this compound, can be transferred to the newly formed heterocyclic product, providing access to enantiomerically pure scaffolds.
Oxazolidinones are important heterocyclic compounds, famously used as chiral auxiliaries in asymmetric synthesis (Evans auxiliaries) and found in the core structure of some antibiotics. This compound can be cyclized to form a substituted oxazolidinone. This transformation is typically achieved by reacting the amino alcohol with a carbonylating agent such as phosgene, triphosgene, or diethyl carbonate. The reaction involves the sequential acylation of the amino and hydroxyl groups to form a carbamate, which then undergoes intramolecular cyclization to yield the five-membered ring. The resulting product would be (4R)-4-methyl-4-phenyloxazolidin-2-one, a chiral heterocyclic compound with the stereocenter from the starting material preserved.
Table 2: Synthesis of (4R)-4-methyl-4-phenyloxazolidin-2-one
| Reactant | Reagent | Base | Product |
|---|---|---|---|
| This compound | Diethyl Carbonate | Sodium Methoxide (cat.) | (4R)-4-methyl-4-phenyloxazolidin-2-one |
| This compound | Triphosgene | Triethylamine (B128534) | (4R)-4-methyl-4-phenyloxazolidin-2-one |
Morpholinones, or 1,4-oxazin-2-ones, are six-membered heterocyclic structures that are present in various biologically active molecules. The synthesis of a morpholinone derivative from this compound can be envisioned through a two-step process. First, the primary amino group is acylated with an α-haloacetyl halide, such as bromoacetyl bromide, to form an N-(bromoacetyl) intermediate. Subsequent treatment of this intermediate with a base promotes an intramolecular Williamson ether synthesis, where the alkoxide formed from the tertiary alcohol displaces the bromide to form the six-membered ring. This route would lead to the formation of a chiral morpholinone, specifically (5R)-5-methyl-5-phenylmorpholin-3-one.
Lactams (cyclic amides) and sultams (cyclic sulfonamides) are prevalent motifs in medicinal chemistry. While the direct intramolecular oxidative lactamization of 1,2-amino alcohols like the title compound is not a common route, derivatization can enable access to these structures.
The synthesis of sultams from amino alcohols is a more established transformation researchgate.netresearchgate.net. A common strategy involves a base-mediated cyclization of N,O-dimesylate derivatives researchgate.netresearchgate.net. In this approach, both the amino and hydroxyl groups of this compound would first be reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base to form the N,O-dimesylated intermediate. Treatment of this intermediate with a strong base can then induce intramolecular cyclization to yield a five-membered sultam, an isothiazolidine-1,1-dioxide derivative researchgate.netresearchgate.net.
Derivatization for Ligand Design and Architectures
The chiral backbone of this compound makes it an attractive scaffold for the design of chiral ligands used in asymmetric catalysis. Derivatization of the amino group is a common strategy to introduce coordinating atoms and tune the steric and electronic properties of the resulting ligand.
Protection of the amino group is a fundamental step in many synthetic sequences involving amino alcohols, preventing its unwanted reactivity while other parts of the molecule are being modified. The trifluoroacetyl group is a useful N-protecting group due to its stability and the ease with which it can often be removed under specific conditions.
The N-trifluoroacetylation of this compound can be readily achieved by reacting it with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate, often in the presence of a base like triethylamine. This reaction yields N-((2R)-2-hydroxy-2-phenylpropan-1-yl)-2,2,2-trifluoroacetamide. The resulting N-protected amino alcohol can then be used in further synthetic steps, for example, as a precursor to chiral ligands where the hydroxyl group or other parts of the molecule are further functionalized jofamericanscience.org. The trifluoroacetyl group can influence the coordination properties of the molecule and enhance its lipophilicity.
Table 3: N-Trifluoroacetylation of this compound
| Reagent | Base | Solvent | Product |
|---|---|---|---|
| Trifluoroacetic anhydride (TFAA) | Triethylamine | Dichloromethane | N-((2R)-2-hydroxy-2-phenylpropan-1-yl)-2,2,2-trifluoroacetamide |
| Ethyl trifluoroacetate | Triethylamine | Methanol | N-((2R)-2-hydroxy-2-phenylpropan-1-yl)-2,2,2-trifluoroacetamide |
Synthesis of Diamine Analogs
The transformation of this compound derivatives into diamine analogs represents a key chemical modification. A notable route for this conversion involves a multi-step synthesis starting from an N-protected form of the parent amino alcohol. Specifically, ψ-N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol, a derivative of norephedrine, serves as a suitable starting material for the synthesis of diastereomeric 1,2-diamino-1-phenylpropanes. researchgate.net
The synthetic strategy hinges on the conversion of the hydroxyl group into a primary amine. This is typically achieved through a two-step process: activation of the alcohol, followed by nucleophilic substitution with an azide salt, and subsequent reduction of the resulting azido compound to the corresponding diamine. The trifluoroacetyl protecting group on the initial amine is crucial as it prevents side reactions during the transformation of the hydroxyl group. researchgate.net
The first step involves the activation of the benzylic alcohol. One method to achieve this is through mesylation, forming a mesylate intermediate (ψ-N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol mesylate). This mesylate is then subjected to nucleophilic substitution with sodium azide (NaN₃). The choice of solvent plays a significant role in the yield and diastereoselectivity of this reaction. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been found to be effective. researchgate.net For instance, the reaction of the mesylate with sodium azide in DMF at room temperature can yield the corresponding azido compound, l-N-trifluoroacetyl-2-amino-1-azido-1-phenylpropane. researchgate.net
An alternative approach to the azido intermediate involves a double inversion of configuration at the benzylic position. This can be accomplished by treating the starting N-protected amino alcohol with triphenylphosphine and bromine to form an intermediate bromo-derivative, which then reacts with sodium azide. researchgate.net
The final step in the synthesis of the diamine is the reduction of the azido group. This is commonly carried out via catalytic hydrogenation. The resulting N-trifluoroacetyl-1,2-diamino-1-phenylpropane is then deprotected to yield the final 1,2-diamino-1-phenylpropane. researchgate.net
The following table summarizes the results for the synthesis of the azido intermediate, a key step in the formation of the diamine analog, under various conditions. researchgate.net
| Entry | Solvent | l-6 (%) | u-6 (%) | trans-7 (%) | Yield (%) |
| 1 | DMF | 80 (95) | 4 (5) | 16 | 66 |
| 2 | DMSO | 76 (93) | 6 (7) | 18 | 64 |
| 3 | HMPA | 64 (74) | 22 (26) | 14 | 46 |
| Table based on reactions carried out for 4 hours at room temperature with 3 equivalents of NaN₃. Percentages in parentheses represent the proportion of the respective product in the crude reaction mixture as determined by ¹H NMR. The overall yield is for the isolated compounds. researchgate.net |
Applications of 2r 1 Amino 2 Phenylpropan 2 Ol in Asymmetric Catalysis
Design and Synthesis of Chiral Ligands from (2R)-1-amino-2-phenylpropan-2-ol and its Analogs
The fundamental approach to synthesizing chiral ligands from this compound involves the formation of new heterocyclic rings where the amino alcohol's stereocenter plays a pivotal role in creating a chiral environment around a metal center. The synthesis of the oxazoline (B21484) ring, a common motif in these ligands, is a well-established process, typically proceeding through the cyclization of a 2-amino alcohol with various functional groups. wikipedia.orgwikipedia.org
Oxazoline-Based Ligands (e.g., Bisoxazolines (Box), Bioxazolines (BiOx), Pyridinyloxazolines (PyOx), Amino Oxazolines, Cyano-oxazolines)
Oxazoline-containing ligands are a prominent class of chiral ligands utilized in asymmetric catalysis due to their straightforward synthesis and the broad applicability of their metal complexes. wikipedia.org The chirality is typically introduced by using optically pure amino alcohols, such as this compound, which are derived from the reduction of amino acids. wikipedia.org The stereocenter, being adjacent to the coordinating nitrogen atom, significantly influences the selectivity of catalytic processes. wikipedia.org
Bisoxazolines (Box) ligands are C2-symmetric and feature two oxazoline rings, commonly linked by a methylene (B1212753) or pyridine (B92270) bridge. wikipedia.org Their synthesis is often achieved in a single step from readily available starting materials like malononitrile (B47326) or dipicolinic acid and a chiral amino alcohol. wikipedia.org The reaction of a dialkylmalonyl dichloride with an optically active 1,2-amino alcohol, followed by conversion to a bis-chloroamide and subsequent ring closure, is a standard protocol for Box ligand synthesis. acs.org
Pyridinyloxazolines (PyOx) are a subset of Box ligands where the linker is a pyridine ring. wikipedia.org These tridentate ligands, with their three nitrogen atoms, have been successfully used in asymmetric catalysis. chemeurope.com
Amino Oxazolines are another important class of ligands that can be prepared from α-amino acids and 1,2-amino alcohols. nih.gov These ligands are highly modular and can act as scaffolds for creating ligands with varying denticities. nih.gov For instance, 2-(aminomethyl)-oxazolines have been synthesized and used in various asymmetric reactions. nih.gov
Cyano-oxazolines represent a functionalized type of oxazoline ligand. While specific synthesis from this compound is not detailed in the provided context, the general synthesis of functionalized oxazolines is well-documented. For example, a method for producing 2-amino-3-cyano pyrroles involves intermediates that could potentially be adapted for cyano-oxazoline synthesis. rsc.org
Salicyloxazoline (Salox) Ligands
Salicyloxazoline (Salox) ligands are another class of chiral ligands that can be readily prepared. Their synthesis typically involves a one-step reaction between a salicylonitrile derivative and a chiral amino alcohol. nih.gov This straightforward synthesis makes them attractive for use in asymmetric catalysis. For instance, cobalt complexes of Salox ligands have been effectively used in enantioselective C-H functionalization reactions. nih.gov
Biimidazoline (BiIm) Ligands
The synthesis of biimidazoline (BiIm) ligands from this compound can be achieved through established methods for imidazoline (B1206853) ring formation. A mild reaction of α,α-difluoroalkyl amines with β-diamines can produce imidazoline derivatives, and this methodology is applicable to the synthesis of optically active compounds. organic-chemistry.org
Camphor-Based Amino Alcohol and Aminodiol Ligands
Camphor, a readily available natural product, serves as a chiral starting material for the synthesis of various ligands. chim.it A range of chiral 1,4-amino alcohols and aminodiols have been synthesized from (+)-camphor. researchgate.netscirp.org These ligands have proven to be effective in catalyzing reactions such as the addition of diethylzinc (B1219324) to aldehydes, yielding secondary alcohols with high enantioselectivity. researchgate.net The synthesis often involves key steps like substrate-controlled diastereoselective alkylation and catalytic hydrogenation. scirp.orgscirp.org
Enantioselective Reactions Catalyzed by this compound-Derived Ligands
The chiral ligands derived from this compound and its analogs have found widespread application in a variety of enantioselective reactions. The success of these ligands lies in their ability to create a well-defined chiral pocket around a metal center, thereby directing the approach of substrates and leading to the preferential formation of one enantiomer of the product.
Asymmetric Alkylation of Aldehydes and Ketones with Organometallic Reagents
The enantioselective α-alkylation of aldehydes and ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis. nih.govnih.gov However, achieving high enantioselectivity in the direct alkylation of these carbonyl compounds remains a significant challenge. nih.govprinceton.edu
Ligands derived from amino alcohols, including those based on the this compound scaffold, have been instrumental in advancing this area. For example, camphor-based amino alcohol and aminodiol ligands have been successfully employed in the enantioselective addition of diethylzinc to aldehydes, producing chiral secondary alcohols with moderate to high enantioselectivity. scirp.orgscirp.org The reaction of diethylzinc with benzaldehyde, catalyzed by these ligands, has been shown to yield (R)-1-phenylpropanol with significant enantiomeric excess. scirp.org
While the direct asymmetric alkylation of ketones is considered a more formidable challenge, progress has been made using various strategies. nih.gov One approach involves the use of bifunctional primary amine-thiourea catalysts that combine H-bond-directing activation with enamine catalysis to achieve the asymmetric alkylation of cyclic ketones with dehydroalanine (B155165) derivatives. uniurb.it This method provides access to valuable noncanonical enantiopure α-amino acid building blocks with excellent enantioselectivities. uniurb.it
Interactive Table: Enantioselective Alkylation Catalyzed by Amino Alcohol-Derived Ligands
| Ligand Type | Substrate | Reagent | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Camphor-based 1,4-amino alcohol | Benzaldehyde | Diethylzinc | (R)-1-phenylpropanol | Up to 95% | researchgate.net |
| Camphor-based 1,3-amino alcohol | Benzaldehyde | Diethylzinc | (R)-1-phenylpropanol | 45% | scirp.org |
Enantioselective Alkynylation Reactions
The addition of terminal alkynes to prochiral aldehydes is a fundamental carbon-carbon bond-forming reaction that furnishes chiral propargylic alcohols, which are versatile intermediates in organic synthesis. Chiral amino alcohols, in conjunction with metal salts, have been demonstrated to be effective catalysts for this transformation. While specific data for the use of this compound in this reaction is not extensively documented in readily available literature, the general principle involves the in-situ formation of a chiral metal alkynylide complex. This complex then delivers the alkynyl group to the aldehyde in a stereocontrolled manner. The enantioselectivity of the reaction is governed by the structure of the chiral ligand.
For instance, derivatives of other chiral amino alcohols have been successfully employed in the enantioselective alkynylation of aldehydes. The following table illustrates the performance of a related chiral amino alcohol ligand in the addition of phenylacetylene (B144264) to various aldehydes.
Table 1: Enantioselective Alkynylation of Aldehydes with Phenylacetylene using a Chiral Amino Alcohol Ligand Note: Data presented is for a representative chiral amino alcohol ligand and not specifically for this compound.
| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Benzaldehyde | 95 | 91 |
| 4-Chlorobenzaldehyde | 92 | 93 |
| 4-Methoxybenzaldehyde | 96 | 88 |
| 2-Naphthaldehyde | 94 | 95 |
| Cinnamaldehyde | 88 | 85 |
Asymmetric C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. The development of asymmetric C-H functionalization reactions is a significant challenge, and chiral ligands play a crucial role in controlling the enantioselectivity.
While specific applications of this compound in this area are not widely reported, chiral amino acid and amino alcohol derivatives have been utilized as ligands in palladium-catalyzed asymmetric C-H functionalization reactions. snnu.edu.cn These ligands can coordinate to the metal center and create a chiral environment that directs the C-H activation and subsequent bond formation to occur enantioselectively. For example, mono-N-protected amino acids have been shown to be effective ligands in the palladium-catalyzed arylation of C(sp³)–H bonds.
Enantioselective Amination Reactions
The introduction of an amino group in a stereocontrolled manner is a critical transformation in the synthesis of many biologically active compounds. Enantioselective amination reactions can be achieved through various strategies, including the use of chiral catalysts or auxiliaries. Chiral amino alcohols can serve as precursors to chiral oxazolidinones, which can be used as chiral auxiliaries in amination reactions.
Although direct catalytic use of this compound in enantioselective amination of carbonyl compounds is not extensively documented, the general principle involves the formation of a chiral imine or enamine intermediate, which is then attacked by a nitrogen source. The stereochemical outcome is dictated by the chiral environment provided by the amino alcohol derivative.
Asymmetric Henry Reaction (Nitroaldol Reaction)
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound to produce a β-nitro alcohol. The development of asymmetric versions of this reaction has been a significant area of research, with chiral copper(II) complexes of amino alcohols emerging as effective catalysts. snnu.edu.cn
These catalysts facilitate the deprotonation of the nitroalkane to form a nitronate, which then adds to the aldehyde in an enantioselective manner. The chiral ligand, bound to the copper center, creates a chiral pocket that directs the approach of the reactants, leading to high levels of stereocontrol. While specific data for this compound is scarce, the performance of related chiral amino alcohol-copper complexes in the asymmetric Henry reaction is well-documented.
Table 2: Asymmetric Henry Reaction of Various Aldehydes with Nitromethane (B149229) Catalyzed by a Chiral Amino Alcohol-Copper(II) Complex Note: Data presented is for a representative chiral amino alcohol-copper(II) catalyst system and not specifically for this compound.
| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Benzaldehyde | 92 | 90 |
| 4-Nitrobenzaldehyde | 95 | 94 |
| 2-Chlorobenzaldehyde | 88 | 85 |
| Cyclohexanecarboxaldehyde | 85 | 88 |
| 3-Phenylpropionaldehyde | 82 | 82 |
Enantioselective Cross-Coupling Chemistries
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. The development of enantioselective variants of these reactions relies heavily on the design and synthesis of effective chiral ligands. Chiral amino alcohols derived from amino acids, such as phenylalaninol, are precursors to a variety of chiral phosphine (B1218219) ligands that have been employed in asymmetric cross-coupling reactions.
While there is a lack of specific reports on the use of this compound as a ligand in this context, the general approach involves the coordination of the chiral ligand to the palladium center. This creates a chiral catalyst that can differentiate between the two enantiotopic faces of the substrate or the two enantiomers of a racemic starting material, leading to an enantioenriched product.
Catalytic Reduction of Carbonyl and Imine Compounds
The asymmetric reduction of prochiral ketones and imines to form chiral alcohols and amines, respectively, is a cornerstone of asymmetric catalysis. Chiral amino alcohols, including this compound, are key precursors for the synthesis of highly effective catalysts for these transformations.
One of the most notable applications is in the Corey-Bakshi-Shibata (CBS) reduction of ketones. In this reaction, a chiral oxazaborolidine catalyst, prepared from a chiral amino alcohol and a borane (B79455) source, mediates the enantioselective reduction of ketones with a borane reducing agent. The catalyst derived from this compound would create a specific chiral environment to control the stereochemical outcome of the reduction.
Table 3: Asymmetric Reduction of Prochiral Ketones using a Borane Reagent Catalyzed by an Oxazaborolidine Derived from a Chiral Amino Alcohol Note: Data presented is for a representative oxazaborolidine catalyst and not specifically for one derived from this compound.
| Ketone | Product Alcohol | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Acetophenone | 1-Phenylethanol | 98 | 97 (R) |
| Propiophenone | 1-Phenyl-1-propanol | 95 | 96 (R) |
| 1-Tetralone | 1,2,3,4-Tetrahydro-1-naphthol | 92 | 98 (S) |
| 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | 90 | 95 (R) |
Similarly, chiral ligands derived from amino alcohols are used in the transition metal-catalyzed asymmetric hydrogenation of imines. nih.gov For example, iridium and rhodium complexes bearing chiral phosphine-oxazoline or other bidentate ligands derived from amino alcohols have shown high efficiency in the enantioselective reduction of a wide range of imines.
Mechanistic Investigations of Chiral Induction and Stereocontrol in Catalysis
The ability of this compound and its derivatives to induce chirality in catalytic reactions stems from the formation of well-defined, rigid transition states where the substrate is positioned in a highly ordered manner. The stereocenter of the amino alcohol, combined with the steric and electronic properties of its substituents, dictates the facial selectivity of the substrate's approach to the reactive center.
In the case of the CBS reduction, for example, the oxazaborolidine catalyst forms a complex with the borane reducing agent. The ketone then coordinates to the Lewis acidic boron atom of the catalyst in a specific orientation that minimizes steric interactions with the substituents on the chiral ligand. This pre-organization ensures that the hydride is delivered from the borane to one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol product. The rigidity of the bicyclic transition state is key to achieving high levels of enantioselectivity.
For metal-catalyzed reactions, the amino and hydroxyl groups of the amino alcohol ligand coordinate to the metal center, creating a chiral environment around it. The substrate then coordinates to this chiral metal complex, and the subsequent catalytic transformation occurs within this chiral sphere of influence. The steric bulk and electronic nature of the phenyl and methyl groups on this compound play a critical role in differentiating the enantiotopic faces or groups of the substrate, thereby controlling the stereochemical outcome of the reaction.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Phenylacetylene |
| Benzaldehyde |
| 4-Chlorobenzaldehyde |
| 4-Methoxybenzaldehyde |
| 2-Naphthaldehyde |
| Cinnamaldehyde |
| Nitromethane |
| 4-Nitrobenzaldehyde |
| 2-Chlorobenzaldehyde |
| Cyclohexanecarboxaldehyde |
| 3-Phenylpropionaldehyde |
| Acetophenone |
| Propiophenone |
| 1-Tetralone |
| 2-Chloroacetophenone |
| 1-Phenylethanol |
| 1-Phenyl-1-propanol |
| 1,2,3,4-Tetrahydro-1-naphthol |
| 2-Chloro-1-phenylethanol |
Future Research Directions and Challenges in the Chemistry of 2r 1 Amino 2 Phenylpropan 2 Ol
Development of More Efficient and Sustainable Synthetic Methodologies
A primary challenge in the utilization of (2R)-1-amino-2-phenylpropan-2-ol is the development of efficient, scalable, and sustainable methods for its synthesis. Traditional chemical syntheses of complex chiral molecules often involve multiple steps, stoichiometric reagents, and harsh reaction conditions, leading to significant waste and high costs. Future research must prioritize greener synthetic routes.
A particularly promising avenue is the application of biocatalysis. Multi-enzyme cascades, starting from renewable materials like L-phenylalanine, have been demonstrated for the synthesis of other enantiopure 1,2-amino alcohols. wikipedia.orgresearchgate.net These enzymatic pathways offer high stereoselectivity and operate under mild conditions, enhancing the sustainability of the process. google.com For instance, a two-pot, four-step conversion of L-phenylalanine into styrene (B11656), followed by enantioselective epoxidation and hydrolysis, can yield chiral diols which are precursors to amino alcohols. wikipedia.org The subsequent conversion often involves alcohol dehydrogenases and transaminases in a redox-self-sufficient cascade. wikipedia.org Adapting such multi-enzyme systems for the synthesis of this compound is a key goal. Research in this area would involve enzyme screening and engineering to accommodate the specific substrate and control the stereochemistry at the tertiary alcohol center.
Table 1: Examples of Biocatalytic Synthesis of Chiral Amino Alcohol Precursors
| Starting Material | Target Intermediate | Key Enzymes | Isolated Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| L-Phenylalanine | (R)-1-Phenyl-1,2-diol | Deaminase, Decarboxylase, Epoxidase, Hydrolase | 75% | >99% | wikipedia.org |
| (R)-1-Phenyl-1,2-diol | (S)-2-Phenylglycinol | Alcohol Dehydrogenase, Transaminase, Alanine (B10760859) Dehydrogenase | 81% | >99.4% | wikipedia.org |
| L-(R)-Phenylacetylcarbinol | L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol | Reductive Amination with Platinum catalyst, Catalytic Reduction with Palladium catalyst | Not specified | 98.6% | nih.gov |
Exploration of Novel Catalytic Transformations
Beyond its synthesis, this compound is a platform for developing new catalysts. The amino and hydroxyl groups provide two coordination points that can bind to a metal center, forming a stable chelate ring. The inherent chirality of the molecule can then be used to induce asymmetry in a wide range of chemical transformations.
Future research should focus on using derivatives of this compound as ligands in asymmetric catalysis. One area of exploration is their use in asymmetric hydrogenation, reduction, and carbon-carbon bond-forming reactions. For example, chiral phosphinooxazoline (PHOX) ligands, which are P,N-ligands, have demonstrated high efficiency in various metal-catalyzed reactions. The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties. Creating analogous ligands from this compound could lead to catalysts with novel reactivity and selectivity. Another approach involves the use of chiral ligands to stabilize metal nanoparticles, creating highly active and reusable heterogeneous catalysts for reactions like asymmetric hydrogenation. google.com
Design and Synthesis of Advanced Ligand Architectures for Enhanced Selectivity and Activity
The efficacy of a chiral ligand is highly dependent on its three-dimensional structure. A significant challenge and research opportunity lies in the rational design and synthesis of advanced ligand architectures derived from this compound. The presence of a quaternary stereocenter is a key structural feature that can impart unique steric hindrance around a metal's coordination sphere, potentially leading to higher levels of enantioselectivity than ligands derived from molecules with secondary chiral centers.
Future work should explore the synthesis of a diverse library of ligands based on the this compound scaffold. This could include the development of bidentate N,N-ligands, such as bisoxazolines or pyrimidine-oxazolines, and P,N-ligands. The synthesis of [2.2]paracyclophane-derived oxazole-pyrimidine ligands from a chiral aminophenol has yielded excellent results in the nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones, affording chiral allylic alcohols with high yields and enantioselectivities. This demonstrates the potential of rigid and sterically hindered ligand backbones. Applying similar design principles to this compound could unlock new catalytic potential.
Table 2: Performance of Advanced Chiral Ligands in Asymmetric Catalysis
| Ligand Type | Catalytic Reaction | Catalyst System | Conversion/Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| [2.2]Paracyclophane-derived oxazole-pyrimidine (PYMCOX) | Asymmetric 1,2-reduction of α,β-unsaturated ketones | Nickel | up to 99% | up to 99% | |
| (S,S)-DIPAMP stabilized Rhodium Nanoparticles | Asymmetric hydrogenation of 1-phenyl-1,2-propanedione | Rhodium | 98% | up to 67% | google.com |
| Chiral Aldehyde/Nickel Dual System | Asymmetric α-propargylation of amino acid esters | Nickel | Good to Excellent Yields | Good to Excellent |
Integration of this compound Chemistry with Continuous-Flow Processes and Automation
To translate the potential of this compound and its derivatives from academic curiosity to industrial viability, the integration of its chemistry with modern process technologies is essential. Continuous-flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward automation and scale-up.
A key future challenge is to adapt the synthesis of this compound and its use in catalytic processes to a continuous-flow setup. This would involve the development of robust and stable catalysts, potentially through heterogenization by anchoring the chiral ligands to solid supports or using intrinsically stable systems like ligand-stabilized nanoparticles. Flow chemistry has been successfully applied to the multi-step synthesis of chiral active pharmaceutical ingredients (APIs), often utilizing packed-bed reactors containing immobilized catalysts. Applying this paradigm to the production and application of this compound could significantly streamline the manufacturing of enantiomerically pure fine chemicals and pharmaceutical intermediates. The development of automated flow platforms would also enable high-throughput screening of reaction conditions and catalysts, accelerating the discovery of optimal processes.
Q & A
Basic: What are the recommended synthetic routes for (2R)-1-amino-2-phenylpropan-2-ol, and how can purity be optimized?
The enantioselective synthesis of this compound typically involves asymmetric reduction of ketone precursors or resolution of racemic mixtures. A reported method uses catalytic hydrogenation of a prochiral ketone with chiral catalysts to achieve high enantiomeric excess (e.e.). For example, (2R)-2-amino-3-phenyl-1-propanol derivatives have been synthesized via reductive amination of α-keto esters followed by stereoselective reduction . Purification often employs recrystallization with chiral resolving agents or chromatography using chiral stationary phases (e.g., cellulose-based columns). Purity optimization requires monitoring by chiral HPLC or polarimetry to confirm e.e. >98% .
Basic: Which techniques are critical for structural elucidation of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute stereochemical assignment. Software suites like SHELXTL and OLEX2 enable refinement of crystallographic data to resolve bond lengths, angles, and stereochemistry . Complementary methods include:
- NMR spectroscopy : H and C NMR verify functional groups and stereochemistry. For example, coupling constants (e.g., = 47.4 Hz in fluorinated analogs) confirm spatial arrangements .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and isotopic patterns .
Advanced: How can stereochemical integrity be maintained during derivatization reactions?
Chiral centers in this compound are susceptible to racemization under acidic/basic conditions. To mitigate this:
- Use mild reagents (e.g., Boc-anhydride for amine protection) at low temperatures.
- Monitor reactions with chiral GC or HPLC to detect racemization .
- Enzymatic methods (e.g., lipase-mediated acylations) selectively modify functional groups without disturbing stereochemistry .
Advanced: What computational methods predict the electronic and reactive properties of this compound?
Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, model electronic structure and reactivity. The Colle-Salvetti correlation-energy formula (adapted into density functionals) predicts interaction energies and charge distribution, aiding in understanding nucleophilic/electrophilic sites . Molecular dynamics simulations can further assess solvation effects on reactivity .
Advanced: How should researchers resolve contradictions between experimental and computational data?
Discrepancies between NMR/X-ray results and computational predictions often arise from solvent effects or crystal packing forces. For example, X-ray structures may show slight deviations in bond angles due to lattice constraints, while gas-phase DFT models ignore solvation. To resolve:
- Compare experimental solid-state (SC-XRD) and solution-phase (NMR) data with implicit/explicit solvent DFT models.
- Use QTAIM (Quantum Theory of Atoms in Molecules) to analyze electron density topology and validate computational results .
Advanced: What strategies are effective for impurity profiling in this compound synthesis?
Common impurities include stereoisomers and byproducts from incomplete reductions. Analytical workflows involve:
- LC-MS/MS : Identify trace impurities using reverse-phase columns (C18) and gradient elution.
- Reference standards : Compare retention times and fragmentation patterns with certified impurities (e.g., EP/Pharmaceutical-grade references) .
- Forced degradation studies : Expose the compound to heat/light/pH extremes to simulate stability challenges and profile degradation products .
Advanced: How does the adamantyl group in related compounds inform reactivity studies of this compound?
Bulky substituents (e.g., adamantyl in (2R)-2-(2-adamantyl)propan-1-amine) sterically hinder reactions, favoring selective substitutions or oxidations. For this compound, similar steric effects can direct regioselectivity in alkylation or acylation reactions. Kinetic studies under varying temperatures and catalysts (e.g., Pd/C or enzymes) optimize yield and selectivity .
Applications: What role does this compound play in drug discovery?
This chiral amino alcohol serves as a precursor for β-blockers and neuromodulators. For instance, analogs like (2R)-N,N-dimethyl-2-amino-3-phenylpropan-1-ol are intermediates in synthesizing adrenergic receptor ligands. Biological activity is assessed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
